REACTION_CXSMILES
|
CS(O[CH2:6][C:7]1([CH3:13])[CH2:10][C:9]([F:12])([F:11])[CH2:8]1)(=O)=O.[C-:14]#[N:15].[Na+]>CS(C)=O.O>[F:11][C:9]1([F:12])[CH2:10][C:7]([CH2:6][C:14]#[N:15])([CH3:13])[CH2:8]1 |f:1.2|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 12 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to RT
|
Type
|
EXTRACTION
|
Details
|
was extracted with EtOAc (3×10 mL) To the combined organic layer
|
Type
|
WASH
|
Details
|
was washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography (12 g REDISEP® column, eluting with 30% EtOAc in petroleum ether)
|
Type
|
ADDITION
|
Details
|
Fractions containing the product
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1(CC(C1)(C)CC#N)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 100 mg | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 73.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |